molecular formula C22H27N3O3 B2436455 ethyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-piperazinecarboxylate CAS No. 2305509-36-6

ethyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-piperazinecarboxylate

Cat. No.: B2436455
CAS No.: 2305509-36-6
M. Wt: 381.476
InChI Key: GIULUQAWDDITCD-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-piperazinecarboxylate is a complex organic compound that features a carbazole moiety linked to a piperazine ring via a hydroxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-piperazinecarboxylate typically involves multiple steps:

    Formation of the Carbazole Derivative: The initial step involves the synthesis of the carbazole derivative. This can be achieved through the reaction of carbazole with appropriate alkylating agents under basic conditions.

    Hydroxypropylation: The carbazole derivative is then reacted with an epoxide, such as glycidol, to introduce the hydroxypropyl group.

    Piperazine Coupling: The hydroxypropyl carbazole is subsequently coupled with ethyl piperazinecarboxylate under conditions that facilitate nucleophilic substitution, often using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbazole moiety can be reduced under specific conditions to form dihydrocarbazole derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydrocarbazole derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-piperazinecarboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

    Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of ethyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.

    Pathways Involved: It can modulate pathways related to neurotransmission, potentially affecting the release and uptake of neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(9H-carbazol-9-yl)acetate: Another carbazole derivative with similar structural features.

    9-Ethyl-9H-carbazole-3-carbaldehyde: A compound with a carbazole core and an aldehyde functional group.

    2-(9H-carbazole-9-yl)ethyl methacrylate: A monomer used in the synthesis of polymers with carbazole units.

Uniqueness

Ethyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-piperazinecarboxylate is unique due to the presence of both a hydroxypropyl chain and a piperazine ring, which confer distinct chemical and biological properties compared to other carbazole derivatives.

Biological Activity

Ethyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-piperazinecarboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article delves into the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a carbazole moiety linked to a piperazine ring through a hydroxypropyl chain . Its unique structure suggests diverse interactions with biological targets, making it a candidate for various pharmacological applications.

Synthesis Overview

The synthesis typically involves several key steps:

  • Formation of Carbazole Derivative : Carbazole is reacted with alkylating agents under basic conditions.
  • Hydroxypropylation : The carbazole derivative is treated with an epoxide (e.g., glycidol) to introduce the hydroxypropyl group.
  • Piperazine Coupling : The hydroxypropyl carbazole is coupled with ethyl piperazinecarboxylate using nucleophilic substitution methods.

This compound's biological activity is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes involved in signal transduction pathways. This interaction can modulate neurotransmitter release and uptake, influencing various neurological processes.

Antitumor Activity

Research indicates that carbazole derivatives exhibit significant antitumor properties. For instance, studies on related compounds have shown their ability to induce apoptosis in cancer cells through pathways involving the tumor suppressor protein p53 .

Case Studies and Experimental Data

  • Anticancer Potential :
    • A study demonstrated that carbazole derivatives can inhibit the growth of melanoma cells by enhancing apoptosis and reducing cell proliferation without affecting normal cells .
    • Another investigation highlighted the antiproliferative effects of N-substituted carbazoles against various cancer cell lines, suggesting that this compound may share similar properties .
  • Neuroprotective Effects :
    • Compounds derived from carbazole structures have been reported to exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative disorders .

Comparative Data Table

Biological ActivityRelated CompoundEffectReference
Antitumor9-Ethyl-9H-carbazole-3-carbaldehydeInduces apoptosis in melanoma cells
AntiproliferativeN-substituted carbazolesInhibits growth in ovarian carcinoma (IC50: 46–75 nM)
NeuroprotectiveVarious carbazole derivativesProtects neuronal cells from degeneration

Properties

IUPAC Name

ethyl 4-(3-carbazol-9-yl-2-hydroxypropyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-2-28-22(27)24-13-11-23(12-14-24)15-17(26)16-25-20-9-5-3-7-18(20)19-8-4-6-10-21(19)25/h3-10,17,26H,2,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIULUQAWDDITCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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